molecular formula C18H26B2O4S2 B1444341 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene CAS No. 924894-85-9

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

Cat. No.: B1444341
CAS No.: 924894-85-9
M. Wt: 392.2 g/mol
InChI Key: SIWCRHWJNFQUSJ-UHFFFAOYSA-N
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Description

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is an organic compound with the chemical formula C18H26B2O4S2. This compound is notable for its unique structure, which includes two boronic ester groups attached to a thieno[3,2-b]thiophene core. It is primarily used in the field of organic electronics due to its excellent optoelectronic properties and charge transport characteristics .

Biochemical Analysis

Biochemical Properties

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene plays a crucial role in biochemical reactions, particularly in the synthesis of covalent organic frameworks (COFs) and semiconducting polymers. This compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki cross-coupling and amination . The nature of these interactions involves the formation of covalent bonds between the boron atoms in the compound and the active sites of the enzymes, leading to the formation of stable complexes that drive the biochemical reactions forward.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . At higher doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage is exceeded.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of key metabolites . The compound can affect metabolic flux by altering the activity of enzymes involved in these pathways, leading to changes in the levels of specific metabolites. For example, it can enhance the production of certain metabolites by activating enzymes that catalyze their synthesis, while inhibiting the degradation of other metabolites by inhibiting enzymes responsible for their breakdown.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites within the cell. The binding proteins help to localize and accumulate the compound in specific cellular compartments, enhancing its effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications can include the addition of specific chemical groups that direct the compound to its target sites, where it can exert its effects on cellular processes. The localization of the compound within specific subcellular compartments can enhance its ability to interact with its target biomolecules, leading to more effective modulation of cellular function.

Preparation Methods

The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene typically involves a Suzuki coupling reaction. This process begins with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-phenol and bromothiophene. These intermediates are then coupled using a palladium catalyst under appropriate reaction conditions to yield the target compound . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the product are maintained.

Chemical Reactions Analysis

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWCRHWJNFQUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730346
Record name 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924894-85-9
Record name 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 2
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2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 5
Reactant of Route 5
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 6
Reactant of Route 6
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

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